1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-difluorophenyl)urea
Description
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2N3O2/c18-10-1-4-13(5-2-10)23-9-12(8-16(23)24)21-17(25)22-15-6-3-11(19)7-14(15)20/h1-7,12H,8-9H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXVQWNJWDWLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-difluorophenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Attachment of the Difluorophenyl Group: The difluorophenyl group is incorporated via a nucleophilic substitution reaction, using a difluorinated aromatic compound and a nucleophile.
Final Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-difluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include acids, bases, and organic solvents, with reaction conditions tailored to achieve the desired transformations. Major products formed from these reactions depend on the specific pathways and reagents employed.
Scientific Research Applications
Anticancer Activity
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-difluorophenyl)urea exhibits promising anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown significant antiproliferative effects against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The calculated IC values indicate potent inhibitory activity comparable to established drugs like sorafenib .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with 4-chlorobenzoyl derivatives and pyrrolidinone precursors.
- Reagents : Common reagents include coupling agents and solvents suitable for urea formation.
- Yield Optimization : Various reaction conditions are optimized to enhance yield and purity.
The structure-activity relationship (SAR) studies have revealed that modifications to the phenyl rings can significantly influence the biological activity, providing insights for further drug design .
Case Study 1: Antiproliferative Effects
In a study evaluating a series of diaryl urea derivatives, the compound demonstrated an IC of 2.39 μM against A549 cells, indicating its potential as a lead compound for further development .
Case Study 2: Molecular Hybridization
Hybridization strategies combining pharmacophores from different bioactive compounds have been employed to enhance the efficacy of this compound. This approach aims to improve its selectivity and reduce off-target effects .
Mechanism of Action
The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific context of its use, such as in medicinal or biological research.
Comparison with Similar Compounds
Substituent Effects
The target compound’s 2,4-difluorophenyl group contrasts with 4-hydroxyphenyl in the patent compound 1-(4-chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea (). Fluorine substituents enhance lipophilicity and metabolic stability, whereas the hydroxyl group in the latter increases polarity and aqueous solubility.
Core Structure Differences
- Target compound: Pyrrolidinone ring introduces rigidity and hydrogen-bonding via the carbonyl oxygen.
- Pyrazole derivative () : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde lacks a urea moiety but shares chloro and trifluoromethyl substituents, common in agrochemicals and pharmaceuticals.
Table 1: Comparative Data for Target and Analogs
*Calculated based on structural formulas.
- Synthesis Efficiency : The patent compound achieved 83% yield and 98% purity via straightforward workup, whereas the target compound’s synthesis data are unavailable.
- Solubility : The hydroxyl group in the patent compound may improve aqueous solubility compared to the hydrophobic difluorophenyl group in the target compound.
Biological Activity
The compound 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-difluorophenyl)urea is a urea derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 400.8 g/mol. It is characterized by the presence of a pyrrolidine ring, chlorophenyl, and difluorophenyl substituents, which contribute to its biological activity.
Antibacterial Activity
Several studies have evaluated the antibacterial effects of compounds similar to this compound. For instance, compounds containing the 4-chlorophenyl moiety have demonstrated moderate to strong activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings suggest that the compound may possess significant antibacterial properties, potentially useful in therapeutic applications against resistant bacterial strains .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory potential. It has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease:
| Compound | IC50 Value (µM) |
|---|---|
| This compound | TBD |
| Reference (Thiourea) | 21.25 ± 0.15 |
Research indicates that derivatives with similar structures exhibit strong inhibitory activity against urease, making them candidates for further development as therapeutic agents for conditions like peptic ulcers and kidney stones .
Anticancer Activity
Emerging studies suggest that urea derivatives can also exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. In silico docking studies have indicated that these compounds interact effectively with various cancer-related targets, suggesting potential pathways for therapeutic intervention .
Case Studies
Recent case studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A series of piperidine derivatives were synthesized and evaluated for their biological activities. The synthesized compounds exhibited varying degrees of antibacterial activity and enzyme inhibition, with some showing IC50 values significantly lower than established drugs .
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and efficacy of these compounds in treating bacterial infections and cancerous growths. Results from these studies are anticipated to provide insights into their therapeutic potential .
Q & A
Q. What synthetic strategies are commonly employed to prepare this urea derivative, and how do reaction conditions influence yield?
The synthesis of urea derivatives typically involves coupling substituted isocyanates with amines or using carbamates as intermediates. For example, a method for analogous compounds involves reacting a phenyl carbamate derivative (e.g., 4-chloro-3-(trifluoromethyl)phenyl carbamate) with an amine (e.g., 4-aminophenol) in acetonitrile under reflux, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) . Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
- Temperature : Reflux conditions (~65°C) optimize reaction rates without decomposition.
- Catalyst : DABCO facilitates carbamate-amine coupling by deprotonating intermediates.
Yield optimization may require iterative adjustments to stoichiometry and reaction time.
Q. Which spectroscopic and chromatographic methods are most reliable for structural validation and purity assessment?
- X-ray crystallography : Provides unambiguous structural confirmation. For example, single-crystal studies of related urea derivatives report mean C–C bond accuracies of ±0.005 Å and R factors ≤0.068 .
- NMR spectroscopy : Key for verifying substitution patterns (e.g., ¹H/¹³C NMR for aromatic protons and urea NH groups).
- HPLC-MS : Detects impurities at <0.1% levels using reverse-phase C18 columns and electrospray ionization .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis or weighing due to potential dust inhalation risks .
- Storage : Argon-purged containers at –20°C to prevent urea bond hydrolysis.
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking resolve discrepancies in proposed binding modes?
Discrepancies between crystallographic data and activity assays can be addressed by:
DFT calculations : Optimize molecular geometries and compare with X-ray structures to identify conformational energy barriers .
Molecular docking : Screen against target receptors (e.g., Cryptosporidium parvum IMPDH) to validate steric and electronic complementarity .
MD simulations : Assess dynamic interactions over nanosecond timescales to reconcile static crystallographic snapshots with flexible binding.
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Standardized protocols : Use fixed cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., PSNCBAM-1, a structurally related urea inhibitor ).
- Statistical rigor : Triplicate runs with ANOVA to identify outliers.
- Impurity profiling : Correlate HPLC-MS impurity peaks (e.g., unreacted isocyanate) with reduced IC₅₀ values.
Q. How do substituent modifications at the 4-chlorophenyl or 2,4-difluorophenyl groups alter pharmacological profiles?
- Electron-withdrawing groups (e.g., –Cl) : Enhance metabolic stability but may reduce solubility.
- Fluorine substitution : Increases lipophilicity and bioavailability, as seen in antifungal agents like pramiconazole .
- Structure-activity relationship (SAR) : Systematic replacement of substituents followed by in vitro screening (e.g., MIC assays for antimicrobial activity) .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
